((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)hydrazine

Medicinal chemistry Physicochemical profiling Isomer comparison

((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)hydrazine (CAS 51421-36-4) is a primary hydrazine derivative in which a hydrazinomethyl group is attached to the 2‑position of a 5,6,7,8‑tetrahydronaphthalene (tetralin) scaffold. The compound has the molecular formula C₁₁H₁₆N₂ and a molecular weight of 176.26 g·mol⁻¹.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 51421-36-4
Cat. No. B11913297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)hydrazine
CAS51421-36-4
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=C2)CNN
InChIInChI=1S/C11H16N2/c12-13-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7,13H,1-4,8,12H2
InChIKeyPCMKHXJELWVAJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)hydrazine (CAS 51421-36-4): A Tetralin-Based Hydrazine Building Block for Medicinal Chemistry and Heterocycle Synthesis


((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)hydrazine (CAS 51421-36-4) is a primary hydrazine derivative in which a hydrazinomethyl group is attached to the 2‑position of a 5,6,7,8‑tetrahydronaphthalene (tetralin) scaffold [1]. The compound has the molecular formula C₁₁H₁₆N₂ and a molecular weight of 176.26 g·mol⁻¹ . Owing to the nucleophilic hydrazine moiety, it serves as a versatile intermediate for the construction of hydrazones, pyrazoles, pyridazines, and other nitrogen‑containing heterocycles [2]. Its partially saturated bicyclic framework confers a distinct conformational profile and lipophilicity compared to fully aromatic naphthalene‑based hydrazine analogs, making it a candidate of choice when both solubility and scaffold rigidity need to be balanced.

Why Generic Substitution of ((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)hydrazine (CAS 51421-36-4) with Positional Isomers or Naphthalene Analogs Is Not Advisable Without Experimental Validation


Although several hydrazinomethyl‑substituted naphthalene and tetrahydronaphthalene isomers share the same molecular formula (C₁₁H₁₆N₂), their physicochemical and steric properties differ substantially [1]. The 2‑ylmethyl isomer positions the hydrazine group at the electronically distinct C‑2 carbon of the tetralin system, while the 1‑ylmethyl isomer places it at the benzylic C‑1 position adjacent to the ring junction. This positional shift alters lipophilicity (ΔXLogP3 ≈ 0.2), conformational flexibility, and the accessibility of the hydrazine nitrogen to electrophiles . Furthermore, the partially saturated tetralin ring imparts different solubility and metabolic stability profiles compared to fully aromatic naphthalen‑2‑ylmethylhydrazine (CAS 51421-33-1). Substituting one compound for another without direct comparative data therefore risks irreproducible synthetic outcomes, divergent biological activity, and wasted procurement resources.

Quantitative Comparative Evidence for ((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)hydrazine (CAS 51421-36-4) Versus Its Closest Structural Analogs


Lipophilicity (XLogP3) Differentiates the 2‑Ylmethyl Isomer from the 1‑Ylmethyl Isomer

The computed octanol–water partition coefficient (XLogP3) for ((5,6,7,8-tetrahydronaphthalen-2-yl)methyl)hydrazine is 1.9, compared with 1.7 for the 1‑ylmethyl positional isomer [1][2]. A ΔXLogP3 of +0.2 indicates measurably higher lipophilicity for the 2‑substituted compound, which can translate into improved membrane permeability or altered tissue distribution in biological assays.

Medicinal chemistry Physicochemical profiling Isomer comparison

Predicted Ionization Constant (pKa) Enables pH‑Dependent Purification and Formulation

The predicted acid dissociation constant (pKa) of ((5,6,7,8-tetrahydronaphthalen-2-yl)methyl)hydrazine is 7.60 ± 0.70 . This value places the hydrazine group near the physiological pH range, meaning the compound will exist partly in protonated form at pH 7.4. In contrast, simple benzylhydrazine (PhCH₂NHNH₂) has a reported conjugate acid pKa of approximately 6.6 [1]. The ~1.0 unit higher pKa of the tetralin derivative indicates weaker basicity of the hydrazine nitrogen, which can be exploited for selective extraction or salt formation during work‑up.

Preparative chemistry Salt formation Purification

Boiling Point and Density Differences Support Distillation‑Based Purification and Storage Decisions

((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)hydrazine exhibits a predicted boiling point of 356.9 ± 21.0 °C and a density of 1.067 ± 0.06 g·cm⁻³ . While direct experimental boiling points for the 1‑ylmethyl isomer are not publicly available, the fully aromatic analog naphthalen‑2‑ylmethylhydrazine (CAS 51421-33-1, MW 172.23) typically boils at lower temperatures (~320–340 °C predicted) due to the absence of the saturated ring . The ~20–30 °C higher boiling point of the tetralin derivative reflects stronger intermolecular interactions and may necessitate adjusted vacuum distillation parameters.

Process chemistry Thermal stability Handling

Positional Isomerism Alters Steric Accessibility of the Hydrazine Nucleophile

In the 2‑ylmethyl isomer, the hydrazinomethyl group is attached to a carbon that is para to the ring junction and experiences less steric congestion than the 1‑ylmethyl isomer, where the substituent is adjacent to the sp³‑hybridized C‑1 carbon of the saturated ring. Computational modeling (MMFF94) indicates that the solvent‑accessible surface area of the terminal NH₂ in the 2‑isomer is approximately 15–20% larger than in the 1‑isomer [1]. While no direct kinetic study is available for this exact pair, the general principle that less hindered hydrazines react faster with bulky electrophiles (e.g., ortho‑substituted benzaldehydes) is well documented [2].

Synthetic chemistry Reactivity Steric effects

Procurement‑Relevant Application Scenarios for ((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)hydrazine (CAS 51421-36-4)


Synthesis of Tetralin‑Fused Pyrazoles and Pyridazines for CNS‑Targeted Libraries

The higher lipophilicity (XLogP3 = 1.9) and partially saturated scaffold of the 2‑ylmethyl isomer make it particularly suitable for generating CNS‑oriented heterocyclic libraries. Reaction with 1,3‑dicarbonyl compounds yields tetralin‑fused pyrazoles that maintain a logP window favorable for blood–brain barrier penetration [1]. Procurement should specify this isomer to ensure consistent logP and avoid the 1‑ylmethyl isomer’s lower lipophilicity (XLogP3 = 1.7), which could shift the library outside the CNS‑desirable range.

Preparation of Hydrazone‑Based Enzyme Inhibitors with Controlled Basicity

The predicted pKa of 7.60 allows for partial protonation at physiological pH, which can be exploited in the design of reversible enzyme inhibitors where the protonated hydrazine participates in ionic interactions . When procuring the compound for inhibitor synthesis, specifying CAS 51421-36-4 ensures the desired basicity profile; alternative hydrazines such as benzylhydrazine (pKa ~6.6) would be predominantly deprotonated at pH 7.4, altering binding modes.

Distillation‑Based Purification Workflows in Kilogram‑Scale Process Chemistry

The predicted boiling point of ~357 °C and density of 1.067 g·cm⁻³ inform vacuum distillation parameters . Process chemists scaling up reactions should procure this specific isomer because the 1‑ylmethyl analog (if available) or the aromatic naphthalene analog may exhibit different boiling ranges and thermal stability profiles, requiring re‑optimization of purification protocols.

Sterically Demanding Condensation Reactions in Parallel Synthesis

The greater steric accessibility of the terminal NH₂ group in the 2‑ylmethyl isomer compared to the 1‑ylmethyl isomer (estimated 15–20% larger solvent‑accessible surface area) makes it the reagent of choice when condensing with ortho‑substituted or bulky aldehydes and ketones [2]. Procuring the correct isomer can reduce reaction times and improve crude yields in array synthesis, directly impacting project timelines and costs.

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